N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Description
This compound features a multi-functionalized structure comprising:
- A 3,5-dimethylphenyl group attached to the acetamide nitrogen, contributing steric bulk and hydrophobicity.
- A 1,3-oxazol core substituted with a sulfonyl-linked 4-fluorophenyl group and a furan-2-yl moiety.
- A sulfanyl-acetamide bridge connecting the oxazol and aromatic groups, providing conformational flexibility.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S2/c1-14-10-15(2)12-17(11-14)25-20(27)13-32-23-22(26-21(31-23)19-4-3-9-30-19)33(28,29)18-7-5-16(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUMBGPDOWYRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, structure-activity relationship (SAR), and biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 466.54 g/mol. Its structure features a complex arrangement that includes a dimethylphenyl group, a sulfonyl group, and an oxazole ring, which are critical for its biological activity.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of similar compounds and their biological evaluations. For instance, derivatives of oxazole have shown promising results in anticancer assays. The introduction of electron-donating groups (EDGs) has been associated with enhanced biological activity, while electron-withdrawing groups (EWGs) typically reduce potency .
A notable study demonstrated that modifications to the oxazole structure could significantly affect its cytotoxic properties against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to correlate with increased activity .
Anticancer Activity
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values ranged from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Flow cytometry analyses revealed that the compound induced cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts cellular proliferation pathways .
- Mechanism of Action :
Selectivity and Toxicity
Preliminary assessments indicate that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells at similar concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism | Selectivity |
|---|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation | High |
| HeLa | 2.41 | Cell cycle arrest | Moderate |
| PANC-1 | 1.47 | Apoptosis | High |
Case Studies
- Study on Oxazole Derivatives : A comprehensive study explored various oxazole derivatives where modifications led to enhanced anticancer properties. The findings highlighted that compounds similar to this compound showed promising results in preclinical trials .
- Comparative Analysis : Another investigation compared this compound with known anticancer agents, revealing that it performed comparably or better than some established treatments in terms of efficacy against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following analogs share the acetamide-sulfanyl-heterocyclic backbone but differ in substituents and heterocyclic cores, influencing their physicochemical and biological properties:
Key Structural and Functional Differences
Aromatic Substituents
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl sulfonyl group in the target compound contrasts with the nitro group in ’s analog, which may reduce electrophilicity and improve metabolic stability .
Heterocyclic Cores
- 1,3-Oxazol vs. Triazoles often exhibit stronger metal-coordination capacity, which is absent in the oxazol-based target .
Sulfonyl vs. Sulfanyl Linkages
- The sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to sulfanyl-linked analogs (e.g., ), which may influence solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
